molecular formula C13H11N3O B2611896 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 90019-55-9

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2611896
CAS No.: 90019-55-9
M. Wt: 225.251
InChI Key: QUMKJDPMSLSPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis process involves several key characteristics such as tunable photophysical properties .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 225.25 .

Scientific Research Applications

Anti-inflammatory and Antiulcerogenic Properties

Compounds structurally related to 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol have been synthesized and studied for their anti-inflammatory properties and potential antiulcerogenic effects. One study synthesized various pyrazolo[1,5-a]pyrimidines, finding that specific modifications resulted in compounds with significant anti-inflammatory activity and low ulcerogenic potential, indicating potential for therapeutic applications (Auzzi et al., 1983).

Antimycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have shown promise as potent inhibitors of mycobacterial ATP synthase, crucial in the treatment of Mycobacterium tuberculosis. One study synthesized and analyzed a series of these compounds, discovering several with potent in vitro growth inhibition of M.tb, highlighting their potential as therapeutic agents (Sutherland et al., 2022).

Antifungal Activity

Compounds in the pyrazolo[1,5-a]pyrimidine family have also been evaluated for their antifungal properties. In a study, isomers of these compounds were synthesized and tested against a range of phytopathogenic fungi, demonstrating effective antifungal abilities, particularly against certain fungi strains (Zhang et al., 2016).

Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively explored. One study synthesized a novel series of these compounds, revealing that several exhibited moderate to outstanding antimicrobial activity against a spectrum of bacterial and fungal strains, indicating their potential as antimicrobial agents (El-sayed et al., 2017).

5-HT6 Antagonist Activity

Pyrazolo[1,5-a]pyrimidines have also been synthesized and studied for their activity as 5-HT6 antagonists. One study synthesized new derivatives and evaluated their antagonist activity, identifying several highly active compounds at the picomolar level. This suggests their potential in pharmaceutical applications targeting the serotonin 5-HT6 receptor (Ivachtchenko et al., 2013).

Safety and Hazards

The safety information for 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol indicates that it is a warning substance with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol research could involve further exploration of its optical applications . The compound’s tunable photophysical properties and simpler, greener synthetic methodology make it a strategic compound for such applications .

Properties

IUPAC Name

5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYPHBKOHUMAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.